Triazolo-pyridine derivative 5

Hepatocellular Carcinoma Aurora B Kinase Cytotoxicity Assay

The term 'Triazolo-pyridine derivative 5' can refer to one of several distinct chemical entities, but it most commonly appears in literature as a specific compound within a series targeting protein kinases, a well-validated class in drug discovery. One prominent example is compound 5 from a series of 1,2,3-triazolyl-pyridine hybrids, which is notable for its lack of cytotoxicity, despite being part of a highly active chemical class.

Molecular Formula C17H13ClN4O
Molecular Weight 324.8 g/mol
Cat. No. B10836455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazolo-pyridine derivative 5
Molecular FormulaC17H13ClN4O
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=CC=C2)OC)N3C1=NN=C3C4=CC=CC=C4Cl
InChIInChI=1S/C17H13ClN4O/c1-10-16-20-21-17(11-6-3-4-7-12(11)18)22(16)15-13(19-10)8-5-9-14(15)23-2/h3-9H,1-2H3
InChIKeyMGVXODADYYKJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Direct Sourcing Guide for Triazolo-pyridine derivative 5 as a Selective Kinase Inhibitor Tool Compound


The term 'Triazolo-pyridine derivative 5' can refer to one of several distinct chemical entities, but it most commonly appears in literature as a specific compound within a series targeting protein kinases, a well-validated class in drug discovery [1]. One prominent example is compound 5 from a series of 1,2,3-triazolyl-pyridine hybrids, which is notable for its lack of cytotoxicity, despite being part of a highly active chemical class [2]. The ambiguity of this name underscores the impossibility of generic in-class substitution and confirms that 'derivative 5' cannot be treated as an interchangeable label, but must be linked to a specific chemical structure, synthesis route, and biological profile for any procurement decision.

Identity Generic name requires structural confirmation; not a unique identifier
Activity Reported inactivity in HepG2 cytotoxicity assay supports negative control fit
Interchange Not interchangeable with active analogs; in-class substitution may fail

Why Substituting Triazolo-pyridine derivative 5 with a Structural Analog Poses a High Scientific Risk


In-class substitution fails for heterocyclic kinase inhibitor series because even minor structural modifications can completely abolish or invert biological activity. This is directly demonstrated in the Aurora B kinase series where 'Triazolo-pyridine derivative 5' was completely inactive (HepG2 IC50 not detectable), while its closest structural analogs, compounds 6 and 7, exhibited potent cytotoxicity with IC50 values of 0.64 and 1.08 µg/mL, respectively [1]. This extreme activity cliff, combined with the absence of a unique CAS number for the generic term 'derivative 5', makes verification of a supplier's exact structural assignment a critical prerequisite for any procurement.

Activity cliff

Closest analogs show potent cytotoxicity, while derivative 5 is inactive in the same assay — structural verification is critical.

No unique CAS

Absence of a single CAS means supplier’s exact structure cannot be assumed; confirm by NMR or LC-MS before use.

Docking mismatch

In silico binding mode differs from active analogs; mislabeled batches may show unexpected target engagement.

Quantitative Differentiation of Triazolo-pyridine derivative 5: Head-to-Head Activity Comparisons


Cytotoxicity Profile of Derivative 5 Against HepG2 Cancer Cells Versus Closest Active Analogs

In a direct head-to-head study, Triazolo-pyridine derivative 5 was one of only two compounds in the series (out of 14) that showed no detectable cytotoxic activity against HepG2 cells. Its closest analogs, compounds 6 and 7, were highly potent, with IC50 values of 0.64 ± 0.14 µg/mL and 1.08 ± 0.94 µg/mL, respectively, and were more active than the reference drug doxorubicin (3.56 ± 0.46 µg/mL) [1]. This extreme difference in activity provides a clear functional fingerprint for derivative 5.

HepG2 Cytotoxicity
Head-to-head
Derivative 5 IC50 = Nd Compound 6 IC50 = 0.64 µg/mL Compound 7 IC50 = 1.08 µg/mL Doxorubicin IC50 = 3.56 µg/mL
Inactivity fingerprint distinguishes derivative 5 from potent neighbors.
MTT assay on HepG2 cells; requires batch NMR/LC-MS confirmation.
Hepatocellular Carcinoma Aurora B Kinase Cytotoxicity Assay

Computational Binding Mode of Derivative 5 versus Active Analogs at the Aurora B Kinase Target

The unique binding pose of derivative 5 provides a structural rationale for its inactivity. Unlike the potent analog 9, which formed π–π and π–cation interactions with Tyr156 and Lys106, derivative 5 was only observed to form one arene-cation interaction between its benzene ring and Lys106 at a distance of 5.31 Å, plus an arene-sigma contact with Leu207 [1]. This computationally-derived difference in binding mode offers a direct explanation for the activity cliff.

Aurora B Docking Pose
Head-to-head
One arene-cation (Lys106, 5.31 Å) + arene-sigma (Leu207). No π-π interaction with Tyr156 (vs analog 9).
Missing key π-π interaction correlates with inactivity.
In silico docking (PDB 4AF3); requires experimental validation.
Molecular Docking Aurora B Kinase Binding Mode

Differential Selectivity Against Normal Cells: Derivative 5 as a Non-Toxic Scaffold

While compounds 6 and 7 showed potent anticancer activity, they also demonstrated no detectable toxicity on the normal murine fibroblast cell line BALB/3T3 ('Nd') [1]. This is identical to the profile of derivative 5 on this normal cell line. The critical difference, therefore, is the therapeutic window: analogs 6 and 7 combine high cancer cell potency with low normal cell toxicity, a desirable profile that the inactive derivative 5 cannot claim.

Normal Cell Toxicity
Class-level
BALB/3T3 IC50 = Nd for derivative 5 and active analogs 6, 7. Doxorubicin IC50 = 3.21 µg/mL.
Cancer-cell potency absent in derivative 5; comparators show selectivity.
Normal-cell sparing profile identical across series; derivative 5 lacks the cancer-cell activity component.
Selectivity Normal Cell Toxicity BALB/3T3

Chemical Space Position of the Triazolopyridine Scaffold Compared to Other Heterocyclic Kinase Inhibitors

The [1,2,4]triazolo[1,5-a]pyridine core is a privileged scaffold in kinase inhibitor design because it provides a specific hydrogen bond acceptor (HBA) needed for interaction with the kinase hinge region, as demonstrated in VEGFR2 inhibitor programs [1]. This core scaffold differentiates triazolopyridines from other fused heterocycles like imidazo[1,2-a]pyridines and thiazolo[5,4-b]pyridines, which share this HBA capability but differ in potency, physico-chemical properties, and selectivity profiles.

Scaffold Hinge-Binding
Class-level
[1,2,4]triazolo[1,5-a]pyridine core provides hydrogen bond acceptor for kinase hinge engagement.
Supports SAR baseline within triazolopyridine scaffold class.
Qualitative scaffold comparison; derivative-specific verification required.
Privileged Scaffold Triazolopyridine Core Kinase Selectivity

Verified Uses for Triazolo-pyridine derivative 5 Based on Its Unique Inactivity Profile


Use as a Verified Negative Control in Aurora B Kinase Inhibitor Screening Cascades

Given its proven inactivity on HepG2 cells but confirmed binding to Aurora B kinase in silico, derivative 5 is ideally suited as a negative control to benchmark assay sensitivity and confirm that observed cytotoxicity from active analogs (e.g., compounds 6 and 7) is target-mediated [1]. Its use requires prior confirmation of structural identity via NMR or LC-MS, as the generic name 'derivative 5' corresponds to multiple possible structures.

A Probe for Deciphering the Structure-Activity Relationship (SAR) of the Triazolopyridine Scaffold

As the inactive member of a series with highly potent neighbors, derivative 5 represents a critical SAR probe. Comparing its synthesis, chemical structure, and docking pose with active compounds 6, 7, and 9 allows researchers to isolate the specific functional groups required for p38 or Aurora B kinase inhibition [1][2]. This makes it a valuable tool molecule for medicinal chemistry optimization programs.

Counter-Screen in Beyond-Rule-of-5 (bRo5) Chemical Library Assembly

The synthesis of triazolopyridine derivatives via ultrasonic irradiation and other novel methods has been reported [3]. Derivative 5, with its specific physicochemical profile, can be used as a reference compound when assembling diverse screening libraries designed to explore beyond-rule-of-5 chemical space, ensuring that core scaffold diversity is achieved without introducing unintended biological activity.

Application
Selection Property
Validation Focus
Negative control in Aurora B kinase assays
Reported inactivity in HepG2 cytotoxicity
Structural identity confirmation (NMR/LC-MS) per batch
SAR probe for triazolopyridine scaffold
Absence of cytotoxicity simplifies target-engagement interpretation
Docking pose and synthesis route confirmation
Reference compound in bRo5 library assembly
Inert physicochemical and biological profile
Library diversity without unintended kinase activity
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